2-Methyl-3-acetylbenzoic acid
Overview
Description
2-Methyl-3-acetylbenzoic acid, also known as MABA, is an organic compound. It is a derivative of benzoic acid . The linear formula of this compound is CH3CO2C6H3(CH3)CO2H .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-acetylbenzoic acid is C10H10O3. The molecular weight is 178.18 g/mol. The structure of similar compounds often involves a benzene ring with acetyl and carboxyl functional groups .Scientific Research Applications
Synthesis and Biological Activity
2-Methyl-3-acetylbenzoic acid is involved in the synthesis of various pharmacologically relevant compounds. For instance, it plays a role in the synthesis of 2-(4-acylaminophenyl)benzothiazoles, which show potent and selective antitumor activity against various cancer cell lines including breast, ovarian, colon, and renal cells. These compounds' mechanism of action may be novel and metabolism is suspected to play a central role in their mode of action. Specifically, N-acetylation and oxidation are the main metabolic transformations of these benzothiazoles, with the predominant process being dictated by the nature of the 3'-substituent (Chua et al., 1999).
Chemical Synthesis and Resolution
2-Methyl-3-acetylbenzoic acid is also instrumental in the synthesis and resolution of quinazolinone atropisomeric phosphine ligands. These ligands, including 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone (MPQ), are synthesized by coupling N-acetylanthranilic acid with corresponding phosphinoanilines. This showcases the compound's utility in producing ligands for potential applications in asymmetric catalysis (Dai et al., 1998).
Catalytic and Synthetic Applications
The compound is also part of innovative synthetic methods, such as the safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of various organic compounds. This demonstrates its utility in modern synthetic chemistry, offering safer and more efficient production methods for potentially hazardous reactions (Gutmann et al., 2012).
Molecular Interaction and Structure Analysis
Further research includes the study of solvent-dependent coordination polymers. For example, cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyrdine have been synthesized, with their formation and self-assembly in three-dimensional structures found to be dependent on the solvents used. This underscores the importance of 2-Methyl-3-acetylbenzoic acid derivatives in studying molecular interactions and structural chemistry (Pedireddi & Varughese, 2004).
Safety And Hazards
properties
IUPAC Name |
3-acetyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-8(7(2)11)4-3-5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLPLXPYKPSXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646545 | |
Record name | 3-Acetyl-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-methylbenzoic acid | |
CAS RN |
393516-78-4 | |
Record name | 3-Acetyl-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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